molecular formula C17H22N2O4 B13709125 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one

5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one

Cat. No.: B13709125
M. Wt: 318.4 g/mol
InChI Key: OMVZUSBWDYKBTI-UHFFFAOYSA-N
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Description

5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one is a synthetic organic compound that features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and an isobenzofuranone moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Protection of the Piperazine Nitrogen: The piperazine nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected piperazine.

    Formation of the Isobenzofuranone Moiety: The isobenzofuranone moiety can be synthesized through the cyclization of ortho-substituted benzoic acids or their derivatives.

    Coupling Reaction: The Boc-protected piperazine is then coupled with the isobenzofuranone moiety using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc group under acidic conditions to yield the free amine.

    Substitution: Nucleophilic substitution reactions at the piperazine nitrogen or the isobenzofuranone ring.

    Oxidation and Reduction: Oxidation of the isobenzofuranone moiety to form quinones or reduction to form dihydro derivatives.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Deprotected Amine: 5-(1-piperazinyl)isobenzofuran-1(3H)-one.

    Substituted Derivatives: Various N-alkyl or N-acyl derivatives.

    Oxidized and Reduced Products: Quinones or dihydro derivatives of the isobenzofuranone moiety.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate or as a building block for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one would depend on its specific biological target. Generally, compounds with piperazine and isobenzofuranone moieties can interact with various enzymes, receptors, or other proteins, leading to modulation of biological pathways. The Boc group serves as a protecting group that can be removed to reveal the active amine, which can then interact with its target.

Comparison with Similar Compounds

Similar Compounds

    5-(1-piperazinyl)isobenzofuran-1(3H)-one: Similar structure but without the Boc protecting group.

    N-Boc-piperazine: Lacks the isobenzofuranone moiety.

    Isobenzofuranone derivatives: Various derivatives with different substituents on the isobenzofuranone ring.

Uniqueness

5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one is unique due to the combination of the Boc-protected piperazine and isobenzofuranone moieties, which can confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 4-(1-oxo-3H-2-benzofuran-5-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-8-6-18(7-9-19)13-4-5-14-12(10-13)11-22-15(14)20/h4-5,10H,6-9,11H2,1-3H3

InChI Key

OMVZUSBWDYKBTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)OC3

Origin of Product

United States

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